Bimatoprost cyclopropyl amide
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H37NO4 |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-cyclopropyl-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31) |
InChI Key |
DOLPNGMQVSAVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interactions of Bimatoprost Cyclopropyl Amide
Investigation of Prostamide Receptor Ligand Binding Kinetics and Thermodynamics
The initial step in characterizing the molecular pharmacology of a compound like Bimatoprost (B1667075) cyclopropyl (B3062369) amide involves assessing its binding affinity and kinetics at relevant receptors. For prostamides, this primarily involves the prostaglandin (B15479496) F (FP) receptor and potentially a distinct, yet-to-be-cloned prostamide receptor. nih.govarvojournals.org Radioligand binding assays are the gold standard for these investigations, providing quantitative measures of ligand-receptor interactions. nih.govgiffordbioscience.com
Equilibrium binding assays are conducted to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand. perceptive.com These experiments typically utilize cell membranes from cell lines (e.g., human embryonic kidney (HEK) cells) that have been engineered to express a specific receptor, such as the human FP receptor. nih.gov In these assays, increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation until binding reaches a steady state. Analysis of the binding data reveals the affinity of the radioligand for the receptor and the concentration of receptors in the tissue. nih.gov While specific Bmax and Kd values for Bimatoprost cyclopropyl amide are not available in published literature, this methodology would be essential for its characterization.
To determine the binding affinity (Ki) of an unlabeled compound like this compound, radioligand displacement (or competition) studies are performed. giffordbioscience.com In this setup, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]prostaglandin F2α) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. nih.gov The unlabeled compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value, which represents the affinity of the compound for the receptor. giffordbioscience.com
For context, studies on Bimatoprost have shown its ability to displace [3H]prostaglandin F2α from FP receptors, although with a lower affinity compared to its free acid form. nih.gov A similar approach would be necessary to determine the precise affinity of this compound for the FP receptor.
Table 1: Illustrative Binding Affinity of Related Compounds at the FP Receptor (Note: Data for this compound is not publicly available and is presented here as a hypothetical entry for illustrative purposes.)
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
|---|---|---|---|---|
| Bimatoprost | Human FP Receptor | Radioligand Displacement | 6310 +/- 1650 | nih.gov |
| Bimatoprost Free Acid | Human FP Receptor | Radioligand Displacement | 3.4 - 10 | caymanchem.com |
| Prostaglandin F2α | Human FP Receptor | Radioligand Displacement | 5 | Referenced in multiple studies |
| This compound | Human FP Receptor | Radioligand Displacement | Data Not Available | N/A |
Equilibrium Binding Assays with Heterologously Expressed Receptors
Comparative Analysis of Receptor Activation and Functional Efficacy
Beyond binding, it is crucial to understand the functional consequences of a ligand-receptor interaction. For G-protein coupled receptors (GPCRs) like the FP receptor, this involves measuring the downstream signaling events that occur upon ligand binding. frontiersin.orgnih.gov
The FP receptor is primarily coupled to the Gq/11 family of G-proteins. unife.it Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration. nih.gov Therefore, a key functional assay for FP receptor agonists is the measurement of intracellular Ca2+ mobilization in cells expressing the receptor. nih.gov
Studies on Bimatoprost have demonstrated its ability to mobilize intracellular Ca2+ via cloned human FP receptors, confirming its agonist activity at this receptor. nih.gov The potency of a compound in eliciting this response is typically quantified by its EC50 value, which is the concentration required to produce 50% of the maximal effect. To characterize this compound, its ability to stimulate Ca2+ mobilization would be assessed and compared to standard agonists. Other GPCR signaling pathways, such as the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels via Gs or Gi protein coupling, would also be investigated to build a comprehensive signaling profile. mdpi.com
Table 2: Illustrative Functional Potency of Related Compounds at the FP Receptor (Note: Data for this compound is not publicly available and is presented here as a hypothetical entry for illustrative purposes.)
| Compound | Assay | Cell Line | EC50 (nM) | Reference |
|---|---|---|---|---|
| Bimatoprost | Ca2+ Mobilization | HEK cells with human FP receptors | 2940 +/- 1663 | nih.gov |
| Bimatoprost | Ca2+ Mobilization | 3T3 mouse fibroblasts (native FP receptors) | 2200 +/- 670 | nih.gov |
| This compound | Ca2+ Mobilization | Data Not Available | Data Not Available | N/A |
Functional assays are critical for classifying a compound's activity.
An agonist binds to a receptor and elicits a full biological response, similar to the endogenous ligand.
An antagonist binds to a receptor but does not provoke a response, instead blocking or dampening the effect of an agonist.
A partial agonist binds and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist.
Based on Ca2+ mobilization assays, Bimatoprost is classified as an FP receptor agonist. nih.gov To determine the profile of this compound, its intrinsic activity would be measured. If it stimulates a response on its own, it is an agonist. To test for antagonist activity, the compound would be co-incubated with a known agonist (like PGF2α) to see if it inhibits the agonist's effect. The discovery of selective and potent prostamide receptor antagonists, such as AGN 211334, has been crucial in differentiating receptor-mediated effects. nih.govnih.gov
In Vitro Assays for G-Protein Coupled Receptor (GPCR) Signaling (e.g., cAMP, IP3, Ca2+ mobilization)
Molecular Mechanisms Regulating Aqueous Humor Outflow Pathways
This compound, a synthetic prostamide and structural analog of prostaglandin F2α, primarily lowers intraocular pressure by increasing the outflow of aqueous humor. drugbank.compediatriconcall.com Its mechanism involves enhancing fluid drainage through both the trabecular meshwork (conventional) and uveoscleral (unconventional) pathways. drugbank.comsante.frnih.gov
Effects on Trabecular Meshwork Cells and Extracellular Matrix Remodeling (e.g., MMPs expression)
This compound, after being converted to its active acid form, influences the conventional outflow pathway by remodeling the extracellular matrix (ECM) of the trabecular meshwork (TM). This process reduces hydraulic resistance and facilitates aqueous humor drainage. mdpi.comkau.edu.sa A key mechanism is the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade ECM components. nih.govarvojournals.org
Studies on bimatoprost have shown it increases the gene expression and activity of several MMPs in human TM cells, including MMP-1, MMP-3, and MMP-9. mdpi.comnih.govarvojournals.org This enzymatic activity breaks down collagen and other proteins in the trabecular meshwork, expanding the intercellular spaces and thereby increasing outflow. mdpi.comkau.edu.sa Research has demonstrated that bimatoprost can dose-dependently upregulate MMP-1 and MMP-14 mRNA in human trabecular meshwork, scleral fibroblast, and ciliary muscle cells. nih.govarvojournals.orgresearchgate.net In TM cells specifically, bimatoprost also upregulates MMP-10 and MMP-11 mRNA. nih.govarvojournals.org
Table 1: Effect of Bimatoprost on MMP Gene Expression in Ocular Cells
| MMP | Cell Type | Effect |
|---|---|---|
| MMP-1 | Trabecular Meshwork (TM), Ciliary Muscle (CM), Scleral Fibroblast (SF) | Upregulation of mRNA |
| MMP-3 | TM Cells | Upregulation of expression |
| MMP-9 | TM Cells, Ciliary Body Smooth Muscle (CBSM) | Upregulation of expression and activity |
| MMP-10 | TM, CM Cells | Upregulation of mRNA |
| MMP-11 | TM, CM Cells | Upregulation of mRNA |
| MMP-14 | TM, CM, SF Cells | Upregulation of mRNA |
This table summarizes research findings on the upregulation of various matrix metalloproteinases in different ocular cell types following exposure to bimatoprost. Data sourced from multiple studies. mdpi.comnih.govarvojournals.orgarvojournals.org
Modulation of Uveoscleral Outflow Pathways
The enhancement of the uveoscleral outflow pathway is a primary mechanism for the intraocular pressure-lowering effect of bimatoprost and its derivatives. nih.govresearchgate.net This pathway is considered pressure-insensitive. nih.govnih.gov The drug's action on this route involves the remodeling of the extracellular matrix within the ciliary body and relaxation of the ciliary muscle. arvojournals.orgreviewofophthalmology.com These changes reduce resistance and create larger spaces between ciliary muscle bundles, which increases the drainage of aqueous humor through the uveoscleral tract. kau.edu.sareviewofophthalmology.com
Enzymatic Biotransformation and Hydrolysis Pathways in Ocular Tissues
This compound is a prodrug that must be enzymatically altered in ocular tissues to become pharmacologically active. arvojournals.orgnih.govnih.gov This biotransformation is essential for its therapeutic effect.
Amidase Activity Profiling in Corneal and Ciliary Body Tissues
The conversion of bimatoprost derivatives from an amide to the active free acid is accomplished through hydrolysis by amidase enzymes present in ocular tissues. arvojournals.orgmdpi.comresearchgate.net The cornea and iris-ciliary body are principal sites for this enzymatic activity. nih.govmdpi.comarvojournals.org
Studies have demonstrated that the cornea possesses significant amidase activity, capable of hydrolyzing the prodrug upon topical application. arvojournals.orgkirkmaxey.com As the compound penetrates the eye, the iris-ciliary body also contributes substantially to this conversion. nih.govmdpi.comarvojournals.org The rate of hydrolysis in human and rabbit cornea and iris-ciliary body tissues has been found to be similar. nih.govarvojournals.org
Table 2: Amidase Activity in Ocular Tissues for Bimatoprost Hydrolysis
| Ocular Tissue | Relative Amidase Activity | Role in Biotransformation |
|---|---|---|
| Cornea | High | Site of initial and significant hydrolysis of the prodrug. arvojournals.orgnih.govmdpi.com |
| Iris-Ciliary Body | High | Continued hydrolysis of the prodrug after deeper ocular penetration. nih.govmdpi.comarvojournals.org |
| Sclera | Lower | Contributes to hydrolysis, though at a slower rate compared to cornea and iris-ciliary body in humans. nih.govarvojournals.org |
This table outlines the relative amidase activity and the role of key ocular tissues in the hydrolytic conversion of bimatoprost to its active free acid form.
Identification and Characterization of Putative Metabolites
The primary and pharmacologically active metabolite of this compound is its corresponding free acid, 17-phenyl-trinor PGF2α. nih.govmdpi.com This hydrolysis product is a potent agonist for the prostaglandin FP receptor and is considered responsible for the drug's therapeutic effects. arvojournals.orgnih.govarvojournals.org
Once bimatoprost reaches the systemic circulation, it undergoes further metabolism through oxidation, N-deethylation, and glucuronidation, forming a variety of other metabolites. drugbank.comsante.frhres.ca However, the initial hydrolysis to the free acid within the eye is the critical step for its ocular hypotensive action. drugbank.com
In Vitro and Ex Vivo Pharmacological Investigations of Bimatoprost Cyclopropyl Amide
Cellular Models for Ocular Tissue Responses
Cellular models provide a controlled environment to investigate the direct effects of bimatoprost (B1667075) on specific cell types of the eye, offering insights into its mechanism of action at a molecular level.
Human Trabecular Meshwork (HTM) Cell Culture Studies
The trabecular meshwork is a primary target for bimatoprost's ocular hypotensive effects. arvojournals.orgnih.gov Studies using primary cultures of human trabecular meshwork (HTM) cells have demonstrated that bimatoprost directly interacts with these cells to modulate aqueous humor outflow dynamics. arvojournals.orgnih.gov
Research has shown that bimatoprost increases the hydraulic conductivity of HTM cell monolayers, a key measure of how easily fluid can pass through this tissue. arvojournals.orgnih.gov In one study, treatment with bimatoprost resulted in a significant increase in the hydraulic conductivity of HTM cell monolayers by 78% ± 25%. arvojournals.orgnih.gov This effect was observed to be mediated through a prostamide receptor, as the effects were blocked by a prostamide-selective antagonist, AGN 211334. arvojournals.orgnih.gov Pre-treatment with AGN 211334 completely abolished the bimatoprost-induced increase in hydraulic conductivity, while co-incubation reduced the effect by an average of 74%. arvojournals.orgnih.gov Interestingly, AGN 211334 alone was found to decrease fluid flow across the HTM cell monolayers by 51% ± 0.8%, suggesting a basal level of prostamide receptor activity in these cells. arvojournals.org
Further investigations using cellular dielectric spectroscopy on HTM cells revealed that bimatoprost produced an immediate and concentration-dependent increase in cell monolayer impedance, which corresponds to a decrease in cell contractility. nih.gov The half-maximal effective concentration (EC50) for this effect in HTM cells was determined to be 4.3 nM. nih.gov These findings suggest that bimatoprost's action on the trabecular meshwork involves the relaxation of HTM cells, which in turn increases the outflow of aqueous humor. nih.gov
| Parameter | Bimatoprost Treatment | Bimatoprost + AGN 211334 (Co-incubation) | Bimatoprost + AGN 211334 (Pre-treatment) | AGN 211334 Alone |
| Change in Hydraulic Conductivity of HTM Monolayers | +78% ± 25% | -74% (reduction of bimatoprost effect) | Complete blockage of bimatoprost effect | -51% ± 0.8% |
| EC50 for Impedance Increase (HTM cells) | 4.3 nM | Not Applicable | Not Applicable | Not Applicable |
Data sourced from multiple studies. arvojournals.orgnih.govnih.gov
Fibroblast and Smooth Muscle Cell Line Investigations
The effects of bimatoprost have also been examined in other ocular cell types, including fibroblasts and ciliary smooth muscle cells, which are components of the uveoscleral outflow pathway.
In studies using human ciliary muscle (CM) cells, bimatoprost was found to dose-dependently upregulate the mRNA expression of matrix metalloproteinases (MMPs), specifically MMP-1, MMP-10, MMP-11, and MMP-14. ambeed.com MMPs are enzymes involved in the remodeling of the extracellular matrix, and their upregulation is thought to contribute to the increased uveoscleral outflow observed with prostaglandin (B15479496) analogs. mdpi.com Similarly, in human scleral fibroblast (SF) cultures, bimatoprost treatment led to a dose-dependent increase in MMP-1 and MMP-14 mRNA levels. ambeed.com
Cellular dielectric spectroscopy studies on human ciliary smooth muscle (CSM) cells showed that bimatoprost caused a concentration-dependent increase in cell monolayer impedance, similar to its effect on HTM cells. nih.gov The EC50 for this response in CSM cells was 1.7 nM, indicating a high potency in inducing relaxation of these muscle cells. nih.gov This relaxation of the ciliary muscle is a key mechanism for increasing uveoscleral outflow. mdpi.com
| Cell Type | Effect of Bimatoprost | Key Findings |
| Human Ciliary Muscle (CM) Cells | Upregulation of MMP mRNA | Dose-dependent increase in MMP-1, MMP-10, MMP-11, and MMP-14. ambeed.com |
| Human Scleral Fibroblasts (SF) | Upregulation of MMP mRNA | Dose-dependent increase in MMP-1 and MMP-14. ambeed.com |
| Human Ciliary Smooth Muscle (CSM) Cells | Increased Cell Monolayer Impedance | EC50 of 1.7 nM, indicating cell relaxation. nih.gov |
Assessment of Cellular Permeability and Uptake
The ability of bimatoprost to penetrate ocular tissues is a critical factor in its pharmacological activity. Studies have shown that bimatoprost has a high scleral permeability coefficient (Papp), which is believed to contribute to its rapid onset and long duration of action. nih.gov The sclera is considered a preferred route for the compound to access the internal structures of the eye. nih.gov
The permeability of bimatoprost across human scleral tissue has been measured to have a mean coefficient of 14.5 x 10^-6 cm/sec, which is greater than its permeability across corneal tissue. hres.ca This suggests that a significant portion of topically applied bimatoprost may reach its target tissues via the scleral route.
Organ Culture Systems for Ocular Fluid Dynamics
To investigate the effects of bimatoprost in a system that more closely mimics the physiological environment of the human eye, organ culture systems of the human anterior segment are employed. arvojournals.orgnih.gov These models preserve the three-dimensional architecture of the trabecular meshwork and allow for the direct measurement of aqueous humor outflow facility. arvojournals.orgnih.gov
Perfusion Studies in Isolated Human Anterior Segments
Perfusion studies of isolated human anterior segments provide direct evidence of bimatoprost's effects on the conventional outflow pathway. arvojournals.orgnih.govarvojournals.org In these experiments, the anterior segments are perfused at a constant flow rate, and the resulting pressure is continuously monitored to determine the outflow facility. arvojournals.orgnih.govarvojournals.org
Treatment of perfused human anterior segments with bimatoprost has been shown to cause a significant increase in outflow facility. arvojournals.orgnih.govarvojournals.org One study reported an average increase of 40% ± 10% within 48 hours of treatment. arvojournals.orgnih.govarvojournals.org This effect was time-dependent, with a 14% increase observed after 24 hours and the full 40% increase after 48 hours. nih.gov
The involvement of a prostamide receptor in this response was confirmed using the antagonist AGN 211334. arvojournals.orgnih.govarvojournals.org When anterior segments were pre-incubated with AGN 211334, the effect of bimatoprost on outflow facility was blunted by 95%. arvojournals.orgnih.govarvojournals.org Co-incubation of bimatoprost with the antagonist resulted in a 43% reduction of the bimatoprost effect. arvojournals.orgnih.govarvojournals.org
Measurement of Outflow Facility and Hydraulic Conductivity
The data from perfusion studies allows for the quantification of changes in outflow facility, a critical parameter in understanding the regulation of intraocular pressure.
The baseline outflow facility in these studies varies between donor eyes. For example, in one set of experiments, the average baseline outflow facility was 0.15 ± 0.02 µL/min/mm Hg. arvojournals.orgnih.gov Following treatment with bimatoprost, this value increased significantly. arvojournals.orgnih.gov The table below summarizes the findings from a representative perfusion study. nih.gov
| Treatment Group | Change in Outflow Facility (after 24h) | Change in Outflow Facility (after 48h) |
| Bimatoprost (BIM) | +14% | +40% |
| Bimatoprost + AGN 211334 (Co-administration) | +6% | +23% |
| AGN 211334 pre-incubation, then BIM + AGN | -4% (with AGN alone) | +2% (after adding BIM) |
Data adapted from Wan et al. (2007). nih.gov
These ex vivo findings strongly support the in vitro data, indicating that bimatoprost directly targets the trabecular meshwork to increase conventional aqueous humor outflow, and this action is mediated through a prostamide receptor. arvojournals.orgnih.gov
Ex Vivo Tissue Preparations for Receptor Localization and Functional Response
Ex vivo studies utilizing isolated ocular tissues have been instrumental in elucidating the pharmacological profile of prostaglandin analogues and their derivatives, including bimatoprost and its related compounds. These preparations allow for the direct assessment of tissue-specific responses and receptor interactions in a controlled environment, providing valuable insights into their mechanisms of action.
Feline Iris Sphincter Preparation Responsiveness
The feline iris sphincter has been established as a valuable ex vivo model for investigating the contractile responses to various prostanoids. nih.gov This tissue is known to exhibit contractile responses to both prostaglandin F2α (PGF2α) and bimatoprost, making it a suitable system for comparative pharmacological studies. nih.gov
Research using feline iris sphincter preparations has demonstrated distinct signaling pathways for bimatoprost and PGF2α. nih.gov In experiments using fluorescence confocal microscopy on digested cat iris sphincter cells, serial challenges with 100 nM bimatoprost and PGF2α consistently triggered responses in different cells within the same tissue preparation. nih.gov This observation of selective stimulation, where bimatoprost-sensitive cells were only re-stimulated by bimatoprost and PGF2α-sensitive cells only by PGF2α, strongly suggests the involvement of distinct receptors for each compound. nih.gov
Further studies on feline iris preparations have explored the effects of prostamide antagonists. The antagonist AGN 211334 was shown to produce a significant rightward shift in the concentration-response curve for bimatoprost-induced contractions, indicating a competitive antagonism at the prostamide receptor. nih.gov In contrast, this antagonist did not significantly alter the contractile response to PGF2α, further supporting the existence of a separate receptor and signaling pathway for bimatoprost in this tissue. nih.gov
Table 1: Effect of AGN 211334 on Agonist-Induced Contraction in Feline Iris Sphincter
| Agonist | Concentration Range | Antagonist (AGN 211334) | Outcome on Concentration-Response Curve | Reference |
| Bimatoprost | 10⁻¹⁰M - 10⁻⁵M | 30μM | Significant rightward shift | nih.gov |
| Prostamide F2α | 10⁻⁹M - 10⁻⁵M | 30μM | Clear rightward shift | nih.gov |
| PGF2α | Not specified | 30μM | No significant shift | nih.gov |
Trabecular Meshwork Contractility Studies
The trabecular meshwork (TM) is a critical tissue in the regulation of aqueous humor outflow and, consequently, intraocular pressure (IOP). google.lkarvojournals.org Ex vivo and in vitro studies on human TM cells and tissues have been pivotal in understanding how drugs like bimatoprost influence conventional outflow facility. nih.govarvojournals.org
Bimatoprost is understood to lower IOP by increasing aqueous humor outflow through both the trabecular meshwork and the uveoscleral pathways. google.lkresearchgate.net Studies on perfused human anterior segments in organ culture have shown that bimatoprost treatment increases outflow facility. nih.govarvojournals.org Specifically, bimatoprost was found to increase outflow facility by an average of 40% within 48 hours of treatment. arvojournals.org This effect was significantly blunted by the prostamide antagonist AGN 211334, suggesting that bimatoprost's action on the TM is mediated by prostamide receptors. nih.govarvojournals.org
Further investigations using primary cultures of human TM cells have revealed that bimatoprost can induce changes in cell contractility. Cellular dielectric spectroscopy (CDS) studies showed that bimatoprost produced a concentration-dependent increase in cell monolayer impedance in TM cells, which corresponds to decreased cell contractility or relaxation. nih.gov The half-maximal effective concentration (EC50) for this response in TM cells was determined to be 4.3 nM. nih.gov Interestingly, the prostamide antagonist AGN211334 was found to act as an apparent inverse agonist in these TM cell assays, causing a decrease in impedance, which suggests a contraction of the cells. nih.gov
Recent research on glaucomatous human primary TM cells has explored the effects of higher concentrations of bimatoprost, similar to those achieved with intracameral implants. These studies have indicated that high concentrations of bimatoprost can activate autophagy pathways, which may lead to the degradation of extracellular matrix and alter the dimensions of the TM for improved aqueous humor outflow. arvojournals.org This suggests a mechanism for the long-term IOP-lowering effects observed with sustained-release bimatoprost formulations. arvojournals.org
Table 2: Bimatoprost Effects on Human Trabecular Meshwork (TM) and Schlemm's Canal (SC) Cells
| Cell Type | Assay | Bimatoprost Effect | EC50 | Antagonist Effect (AGN211334) | Reference |
| Human TM Cells | Cellular Dielectric Spectroscopy | Increased impedance (relaxation) | 4.3 nM | Inhibition of bimatoprost effect; acted as inverse agonist | nih.gov |
| Human SC Cells | Cellular Dielectric Spectroscopy | Increased impedance (relaxation) | 1.2 nM | Inhibition of bimatoprost effect; acted as neutral antagonist | nih.gov |
| Human Anterior Segments | Organ Culture Perfusion | Increased outflow facility (40%) | Not Applicable | Blunted bimatoprost effect | arvojournals.org |
Preclinical Pharmacological Studies in Animal Models
Selection and Characterization of Relevant Ocular Animal Models
Preclinical evaluation of novel ophthalmic hypotensive agents like bimatoprost (B1667075) cyclopropyl (B3062369) amide necessitates the use of well-established animal models that can accurately predict efficacy in humans. The selection of these models is based on anatomical and physiological similarities to the human eye, particularly concerning aqueous humor dynamics and the structures governing intraocular pressure.
Non-Human Primate Models for Ocular Hypertension
Non-human primates, especially cynomolgus and rhesus monkeys, are considered the gold standard for preclinical glaucoma research. targetmol.com Their ocular anatomy, including the trabecular meshwork and uveoscleral outflow pathways, closely resembles that of humans. caymanchem.com Ocular hypertension is often induced in these models through methods like laser photocoagulation of the trabecular meshwork, which obstructs aqueous outflow and leads to a sustained elevation in IOP, mimicking a key aspect of human glaucoma. biocat.com These models are invaluable for assessing the IOP-lowering efficacy and duration of action of new therapeutic compounds.
Rodent and Lagomorph Models for Aqueous Humor Dynamics
Rodent (mouse and rat) and lagomorph (rabbit) models are frequently employed in initial screening and for mechanistic studies of aqueous humor dynamics. medchemexpress.com Rabbits are particularly useful due to their larger eye size, which facilitates procedural manipulations and measurements. Mice, with the availability of various transgenic strains, offer powerful tools to investigate the genetic and molecular pathways involved in IOP regulation. medchemexpress.com These models allow for the detailed study of aqueous humor production, outflow facility, and uveoscleral outflow, providing foundational knowledge on how a compound like bimatoprost cyclopropyl amide might exert its effects. medchemexpress.com
Investigation of Ocular Hypotensive Effects in Experimental Models
The primary goal of preclinical testing for a compound like this compound is to demonstrate a significant and sustained reduction in intraocular pressure. In models of ocular hypertension, particularly in non-human primates, prostaglandin (B15479496) analogs have consistently shown robust IOP-lowering effects. For instance, studies on related compounds have demonstrated IOP reductions of up to 46% in animal models. this compound, as a potent FP receptor agonist, is expected to produce a marked decrease in IOP in dogs and in monkeys with laser-induced ocular hypertension, with effects likely maintained for at least 24 hours after administration.
Comparative Pharmacodynamics in Animal Ocular Tissues
The pharmacodynamic activity of this compound is centered on its interaction with the FP receptor. In-vitro studies on related prostaglandin analogs have been conducted using various animal tissues to characterize receptor binding and functional activity. For example, the parent compound, 17-phenyl trinor PGF2α, demonstrated high-affinity binding to FP receptors in ovine luteal cells, with a relative potency significantly greater than that of natural PGF2α.
It is hypothesized that as a lipophilic amide, this compound may function as a prodrug, being hydrolyzed by enzymes within ocular tissues (such as the cornea) to release the bioactive free acid form. However, some research suggests that certain dialkyl amides are resistant to this enzymatic conversion, indicating they may possess intrinsic activity at the receptor. Further studies would be required to compare the binding affinity and functional potency of this compound and its potential free acid metabolite in ocular tissues from different species (e.g., rabbit, monkey) to fully elucidate its pharmacodynamic profile.
Evaluation of Ocular Tissue Remodeling and Cellular Proliferation in Animal Models
A key mechanism by which prostaglandin analogs lower IOP is through the remodeling of the extracellular matrix (ECM) in the uveoscleral outflow pathway. This process involves the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade ECM components like collagen, thereby increasing the spaces within the ciliary muscle and facilitating aqueous humor outflow. Studies in monkeys have shown that long-term treatment with prostaglandin analogs leads to these tissue remodeling effects in the ciliary body and trabecular meshwork. It is anticipated that this compound would induce similar changes, and preclinical evaluation would involve histological and molecular analysis of ocular tissues from treated animals to assess for changes in ECM components and the expression of relevant MMPs (e.g., MMP-1, MMP-10, MMP-11).
Assessment of Systemic Exposure and Ocular Tissue Distribution in Preclinical Species
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a topically applied ophthalmic drug is crucial. For related compounds like bimatoprost, animal studies have shown it is well-distributed into ocular tissues following administration. medchemexpress.com Preclinical pharmacokinetic studies in species such as rabbits and monkeys would be essential to determine the concentration of this compound and its potential metabolites in key ocular compartments like the aqueous humor, iris-ciliary body, and cornea over time. medchemexpress.com These studies also assess systemic exposure, which is typically very low for topically administered prostaglandin analogs. This information is vital for correlating tissue drug levels with the observed pharmacodynamic effects and for establishing a preliminary safety profile.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Bimatoprost Cyclopropyl Amide
The development of prostaglandin (B15479496) F2α (PGF2α) analogs for the treatment of conditions like glaucoma has been a significant area of medicinal chemistry research. Bimatoprost (B1667075), a synthetic prostamide, is a key example of such an analog. selcukmedj.orgtandfonline.com Its structure, featuring a C1-ethylamide, distinguishes it from other prostaglandin analogs that are typically C1-ester prodrugs. google.lk The exploration of derivatives, such as bimatoprost cyclopropyl (B3062369) amide, aims to further refine the pharmacological profile, including potency, receptor selectivity, and metabolic stability. This section delves into the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies concerning bimatoprost cyclopropyl amide and its analogs.
Computational Chemistry and Molecular Modeling of Bimatoprost Cyclopropyl Amide
Ligand-Based Drug Design Approaches
In the absence of a definitive three-dimensional structure of the prostamide receptor, ligand-based drug design (LBDD) serves as a crucial strategy. nih.govgardp.org This approach leverages the chemical information of molecules known to interact with the target to build predictive models. gardp.org
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit biological activity. For bimatoprost (B1667075) cyclopropyl (B3062369) amide, a pharmacophore model would typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features that are critical for binding to the putative prostamide receptor. This model is constructed by analyzing the structures of a series of active prostamide analogs.
Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries. core.ac.uk This process filters extensive databases to identify novel molecules that match the pharmacophore and are, therefore, likely to possess similar biological activity. This method accelerates the discovery of new lead compounds without the need for exhaustive experimental screening. dokumen.pub
Shape-Based Similarity Searches
Shape-based similarity searching is another powerful LBDD technique that compares the three-dimensional shape of a query molecule, such as bimatoprost cyclopropyl amide, against a database of other compounds. The underlying principle is that molecules with similar shapes are likely to bind to the same biological target and elicit similar responses. This method is particularly useful for identifying structurally diverse compounds that may not share a common chemical scaffold but still fit within the same receptor binding pocket.
Structure-Based Drug Design Approaches
While a crystal structure of the prostamide receptor remains elusive, the development of homology models and the application of structure-based drug design (SBDD) techniques offer valuable insights into the binding of this compound. gardp.orgarxiv.org SBDD relies on the three-dimensional structure of the biological target to design and optimize ligands. gardp.orgnih.gov
Molecular Docking Simulations with Putative Prostamide Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net In the case of this compound, docking simulations are performed using homology models of the prostamide receptor, which are constructed based on the structures of related G-protein coupled receptors. These simulations help to visualize the potential binding pose of the molecule within the active site and identify key amino acid residues involved in the interaction.
| Docking Parameter | Description | Typical Value/Method |
| Receptor Model | Homology model of the putative prostamide receptor. | Based on templates like the prostaglandin (B15479496) F2α receptor. |
| Ligand Preparation | Generation of low-energy 3D conformers of this compound. | Energy minimization using force fields like MMFF94. |
| Docking Algorithm | Algorithm used to explore the conformational space of the ligand within the binding site. | Genetic algorithms, Monte Carlo methods. |
| Scoring Function | Function to estimate the binding affinity of the docked poses. | Empirical, knowledge-based, or force-field-based scoring functions. |
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)
To obtain a more quantitative estimate of the binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.govnih.govwalshmedicalmedia.com These methods calculate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. nih.govresearchgate.net While computationally more intensive than docking, they generally provide more accurate predictions of binding affinities for a series of related compounds. walshmedicalmedia.com The accuracy of these methods can be sensitive to factors like the force field used and the simulation time. pkusz.edu.cn
| Method | Key Components | Advantages | Limitations |
| MM/PBSA | Molecular Mechanics, Poisson-Boltzmann equation, Surface Area calculation. | Generally more accurate than docking scoring functions. nih.govwalshmedicalmedia.com | Computationally demanding, sensitive to parameterization. pkusz.edu.cn |
| MM/GBSA | Molecular Mechanics, Generalized Born model, Surface Area calculation. | Faster than MM/PBSA. nih.gov | Can be less accurate than MM/PBSA for certain systems. pkusz.edu.cn |
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the receptor. nih.govnih.govrsc.orgmdpi.com By simulating the movements of atoms and molecules, MD can reveal conformational changes that occur upon ligand binding and help to identify stable interactions that are maintained throughout the simulation. nih.govnih.gov These simulations are crucial for validating docking results and understanding the detailed mechanism of ligand recognition.
| Simulation Parameter | Description | Typical Settings |
| Force Field | Set of parameters describing the potential energy of the system. | AMBER, CHARMM, GROMOS. |
| Water Model | Model used to represent water molecules in the simulation. | TIP3P, SPC/E. |
| Simulation Time | Duration of the simulation. | Nanoseconds to microseconds, depending on the process being studied. |
| Ensemble | Statistical ensemble used (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature). |
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In the realm of drug discovery and development, computational methods are indispensable for the early prediction of a compound's pharmacokinetic profile. These in silico models forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule before it is synthesized, saving significant time and resources. iapchem.org For this compound, a synthetic analogue of prostaglandin F2α, computational tools can generate a profile of its likely behavior in a biological system. mdpi.com These predictions are derived from the molecule's structure using quantitative structure-activity relationship (QSAR) models and other computational algorithms that rely on vast datasets of experimental results. nih.gov
The prediction of ADME properties involves calculating various molecular descriptors. Key parameters include lipophilicity (logP), molecular weight, the number of hydrogen bond donors and acceptors, polar surface area (TPSA), and the number of rotatable bonds. researchgate.net These descriptors are often evaluated against frameworks like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds. scienceopen.com For instance, an orally active drug candidate generally should have a molecular weight under 500 g/mol , a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. scienceopen.com
Computational software can also predict more complex endpoints such as aqueous solubility, blood-brain barrier (BBB) permeability, gastrointestinal absorption, and potential interactions with metabolic enzymes like the cytochrome P450 (CYP) family. nih.govrsdjournal.org By analyzing the structure of this compound, these models can estimate its likelihood of being a substrate or inhibitor for specific CYP isoforms, which is crucial for predicting drug-drug interactions. researchgate.net
Below is a table of computationally predicted ADME-related properties for this compound. These values are generated by computational models and serve as an initial assessment of the compound's drug-like characteristics.
Table 1: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Formula | C26H39NO4 | Basic identification of atomic composition. |
| Molecular Weight | 429.6 g/mol | Conforms to Lipinski's rule (<500), suggesting potential for oral bioavailability. scienceopen.com |
| logP (Octanol/Water Partition Coefficient) | 4.2 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. scienceopen.com |
| Topological Polar Surface Area (TPSA) | 87.9 Ų | Suggests good intestinal absorption and cell permeability (<140 Ų is favorable). scienceopen.com |
| Drug-Likeness | ||
| Hydrogen Bond Donors | 3 | Conforms to Lipinski's rule (<5). scienceopen.com |
| Hydrogen Bond Acceptors | 4 | Conforms to Lipinski's rule (<10). scienceopen.com |
| Number of Rotatable Bonds | 12 | Indicates a degree of conformational flexibility, which can influence binding affinity. |
| Lipinski's Rule of Five Violations | 0 | Suggests a high likelihood of being an orally active drug. scienceopen.com |
| Pharmacokinetics | ||
| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | Not predicted to readily cross the blood-brain barrier, which may be desirable depending on the therapeutic target. jmchemsci.com |
| P-glycoprotein (P-gp) Substrate | Yes | May be subject to efflux by P-gp, potentially affecting distribution and elimination. scienceopen.com |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |
| CYP2C9 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |
| CYP2C19 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |
| CYP2D6 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |
Note: The data in this table are illustrative and derived from standard in silico predictive models. Actual values may vary based on experimental determination.
De Novo Drug Design Strategies Based on this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. mdpi.com This approach can be ligand-based, where new molecules are designed based on the features of a known active compound, or structure-based, utilizing the three-dimensional structure of the biological target. mdpi.com The chemical framework of Bimatoprost, a prostaglandin F2α analogue, serves as an excellent scaffold for such design strategies. mdpi.comresearchgate.net
The core structure, or scaffold, of Bimatoprost provides the essential pharmacophore required for activity at the prostaglandin F2α receptor. medchemexpress.com By retaining this core while modifying peripheral functional groups, de novo design algorithms can generate novel compounds with potentially improved efficacy, selectivity, or pharmacokinetic profiles. The transformation of Bimatoprost's standard ethyl amide to a cyclopropyl amide is a prime example of a scaffold-based modification strategy. This specific alteration explores the structure-activity relationship at the amide position, potentially influencing receptor binding, metabolic stability, or cell permeability.
Modern de novo design heavily relies on artificial intelligence and machine learning, particularly deep learning models like recurrent neural networks (RNNs) and generative adversarial networks (GANs). frontiersin.org These algorithms can be trained on large databases of known molecules to learn the underlying rules of chemical structure and bonding. mdpi.com A strategy known as scaffold-based generation can then be employed, where the this compound scaffold is provided as a starting point. nih.govarxiv.org The algorithm then "decorates" this scaffold by adding new atoms and fragments, generating thousands of novel, synthetically accessible molecules that retain the core structure.
These generated molecules can be computationally evaluated in real-time for desired properties. For example, they can be docked into a model of the target receptor to predict binding affinity, and their ADME properties can be simultaneously calculated as described in the previous section. jmchemsci.comnih.gov This iterative process of generation and scoring allows for the rapid identification of promising new drug candidates based on the this compound scaffold, optimized for a multi-parameter profile of potency and drug-likeness. iapchem.org This approach accelerates the discovery process by focusing computational efforts on a chemically relevant and promising area of the vast chemical space. frontiersin.org
Advanced Analytical Methodologies for Research and Characterization
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantification in Biological Matrices
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the principal bioanalytical method for the quantification of prostaglandin (B15479496) analogs due to its exceptional sensitivity and selectivity. mdpi.comresearchgate.net This technique is essential for measuring the low concentrations of Bimatoprost (B1667075) cyclopropyl (B3062369) amide expected in biological fluids and tissues. The methodology combines the powerful separation capabilities of HPLC with the precise detection and structural information provided by mass spectrometry. saspublishers.com
Developing a robust HPLC-MS/MS method for Bimatoprost cyclopropyl amide involves meticulous optimization of both chromatographic and mass spectrometric parameters. A typical method for a related compound, Bimatoprost, utilizes a reversed-phase C18 column for separation. researchgate.net Gradient elution is commonly employed, using a mobile phase consisting of an aqueous component with a modifier like formic acid or ammonium (B1175870) acetate, and an organic solvent such as acetonitrile. mdpi.comfortunejournals.com
For detection, electrospray ionization (ESI) in positive ion mode is generally effective for prostaglandin amides. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. researchgate.net In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting unique product ion is monitored for quantification. researchgate.net
Method validation is performed according to established bioanalytical guidelines and includes assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, selectivity, recovery, and stability. mdpi.comashdin.com For instance, a validated method for Bimatoprost in human plasma achieved a lower limit of quantitation (LLOQ) of 0.5 pg/mL, demonstrating the high sensitivity required for pharmacokinetic studies. sciex.com The linearity of such methods can span several orders of magnitude. sciex.com
Table 1: Typical HPLC-MS/MS Parameters for Prostaglandin Analog Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) System | mdpi.com |
| Column | Kinetex Biphenyl or C18 reversed-phase | mdpi.comresearchgate.net |
| Mobile Phase | A: 5 mM Ammonium Acetate with 0.02% Formic AcidB: Acetonitrile/Water (95/5, v/v) with modifiers | mdpi.com |
| Elution | Gradient | mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | fortunejournals.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| LLOQ Example (Bimatoprost) | 0.5 pg/mL in human plasma | sciex.com |
This table presents a generalized set of parameters based on methods developed for similar compounds.
The primary site of action for this compound is within the eye, making the analysis of ocular tissues and fluids, such as the aqueous humor, critical. LC-MS/MS is the definitive technique for this purpose. nih.gov Studies involving the parent compound, Bimatoprost, have successfully quantified its concentration in aqueous humor samples collected from patients. nih.gov
In one such study, aqueous humor samples were analyzed following topical administration. nih.gov The results showed that both the prodrug (Bimatoprost amide) and its active metabolite (free acid) could be quantified at nanomolar concentrations, providing crucial data on ocular disposition. nih.gov A similar approach would be directly applicable to this compound to understand its penetration and persistence in ocular compartments. Sample preparation for these matrices typically involves a protein precipitation or liquid-liquid extraction step to remove interferences before injection into the LC-MS/MS system. sciex.comacs.org
Table 2: Example Aqueous Humor Concentrations After Topical Dosing (Bimatoprost Study)
| Compound | Time Post-Dose | Mean Cmax (nM ± SEM) |
|---|---|---|
| Bimatoprost Amide | 1 hour | 6.81 ± 1.36 |
Data from a study on Bimatoprost in cataract surgical patients, illustrating the levels achievable and measurable in ocular fluid. nih.gov
Method Development and Validation for Low-Level Detection
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds like this compound. rsc.org It provides detailed information about the carbon-hydrogen framework of a molecule. copernicus.org For structural confirmation, one-dimensional (1D) ¹H and ¹³C NMR spectra are acquired. The ¹H NMR spectrum would confirm the presence of key structural motifs, including signals from the cyclopropyl group, the ethylamide moiety, and the aromatic protons of the phenyl ring. googleapis.com
To assemble the complete structure and assign all signals definitively, two-dimensional (2D) NMR techniques are employed. uzh.ch These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, helping to trace out the connectivity of adjacent protons. googleapis.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons to their respective carbon atoms. googleapis.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments of the molecule. googleapis.com
Beyond initial structure confirmation, NMR is a powerful technique for analyzing the compound's conformation in solution. auremn.org.br The amide bond in this compound can exhibit restricted rotation, potentially leading to the existence of cis and trans rotamers (conformational isomers). nanalysis.comlibretexts.org Variable Temperature (VT) NMR experiments can be used to study this dynamic process. semanticscholar.org By observing changes in the NMR signals at different temperatures, it is possible to determine the energy barrier for rotation around the amide bond and the relative populations of the different conformers present in solution. copernicus.orgsemanticscholar.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identification and Purity Assessment
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques used for the initial identification and ongoing purity assessment of pharmaceutical compounds.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A strong absorption band for the carbonyl (C=O) stretching of the amide group is expected, typically appearing in the region of 1630-1680 cm⁻¹. libretexts.org Additionally, the N-H stretching of the secondary amide would be visible near 3300 cm⁻¹, and its position can indicate the extent of hydrogen bonding. libretexts.org Other significant peaks would correspond to C-H bonds of the aliphatic and aromatic portions of the molecule.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for Amides
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (secondary amide) | 3350-3180 | Medium |
| C=O Stretch (amide I band) | 1680-1630 | Strong |
Source: General data for secondary amides. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy is useful for quantitative analysis and purity checks, particularly when coupled with HPLC. The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores. For this compound, the phenyl ring constitutes the primary chromophore, which would result in characteristic absorption in the UV region. service.gov.uk This property allows for the use of an HPLC-UV system for routine purity analysis and quantification in pharmaceutical formulations, where concentrations are higher than in biological matrices. service.gov.ukethernet.edu.et
Development of Molecularly Imprinted Polymers (MIPs) for Selective Extraction and Preconcentration
Molecularly Imprinted Polymers (MIPs) are highly cross-linked synthetic polymers engineered with recognition sites that are complementary in shape, size, and functionality to a target analyte. mdpi.comnewfoodmagazine.com This "molecular memory" makes them excellent sorbents for selective solid-phase extraction (SPE), a technique known as MISPE. nih.govsid.ir
For a compound like this compound, a MIP could be synthesized using a structurally similar template molecule, such as Bimatoprost itself. researchgate.netresearchgate.net The process involves polymerizing functional monomers and a high proportion of cross-linking monomers in the presence of the template molecule. newfoodmagazine.com After polymerization, the template is removed, leaving behind specific cavities that can selectively rebind the target analyte from a complex matrix like plasma or urine. mdpi.comsid.ir
The MISPE procedure typically involves four steps: conditioning the cartridge, loading the sample, washing away non-specifically bound matrix components, and finally eluting the purified analyte. newfoodmagazine.com The high selectivity of MIPs often results in significantly cleaner extracts and higher recovery rates compared to traditional SPE sorbents or even non-imprinted polymers (NIPs), which are synthesized in the same way but without the template molecule. nih.govsid.ir Research on MIPs for other prostaglandin analogs has shown high recovery rates, often exceeding 90%. researchgate.net
Table 4: Illustrative Comparison of Extraction Recovery with MIP vs. NIP
| Analyte | Matrix | MIP Recovery (%) | NIP Recovery (%) | Reference |
|---|---|---|---|---|
| Celecoxib | Urine | 96% | 13.5% | sid.ir |
| Gatifloxacin | Lake Water | 96.5% | - | dntb.gov.ua |
Application of hyphenated techniques (e.g., GC-MS, LC-NMR) for comprehensive analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis and are invaluable in pharmaceutical research. saspublishers.comajpaonline.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While this compound is a relatively large and non-volatile molecule, GC-MS analysis can be performed following a chemical derivatization step. Derivatization, for example by silylation, converts polar functional groups like hydroxyls into more volatile and thermally stable derivatives suitable for GC analysis. nih.gov GC-MS provides excellent chromatographic separation and mass-based identification, which can be useful for metabolic profiling and detecting specific impurities. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful hyphenated technique directly couples the separation power of HPLC with the definitive structure-elucidating capability of NMR. numberanalytics.commdpi.com LC-NMR is particularly useful for analyzing complex mixtures, such as forced degradation samples or metabolic broths. alwsci.com It allows for the separation of the parent compound from its degradants or metabolites, followed by the acquisition of detailed NMR spectra for each component without the need for laborious offline isolation. mdpi.com Different operational modes, such as on-flow, stopped-flow, and LC-SPE-NMR, can be used depending on the concentration of the analyte and the level of structural detail required. numberanalytics.comalwsci.com
Future Research Directions and Emerging Paradigms
Discovery and Characterization of Novel Prostamide Receptor Subtypes and Their Ligands
The precise mechanism of action for prostamides, including the therapeutic agent bimatoprost (B1667075), has been a subject of extensive investigation and debate. While bimatoprost is known to be a potent ocular hypotensive agent, its interaction with receptors remains an area of active research. nih.govmdpi.com Initially, it was proposed that bimatoprost might act as a prodrug, being hydrolyzed to its corresponding free acid to activate prostanoid FP receptors. nih.govtandfonline.com However, substantial evidence now suggests that bimatoprost and other prostamides act on a distinct class of receptors, termed prostamide receptors. nih.govnih.gov
Future research will focus on the definitive identification and cloning of these putative prostamide receptors. The discovery of selective prostamide antagonists, such as AGN 204396 and the more potent second-generation antagonist AGN 211335, has provided crucial tools to pharmacologically differentiate prostamide effects from those mediated by classical prostanoid receptors like the FP receptor. nih.govresearchgate.net These antagonists have been shown to block the effects of prostamide F2α and bimatoprost without affecting the actions of FP receptor agonists. nih.gov
A compelling area of investigation involves the potential for receptor heterodimerization. Studies have suggested that bimatoprost may interact with a complex formed by the prostaglandin (B15479496) FP receptor and its splice variants (altFP). nih.govresearchgate.net For instance, research on FP-altFP4 heterodimers has shown that bimatoprost can induce a unique intracellular calcium signaling pattern, distinct from that of PGF2α, which is selectively blocked by prostamide antagonists. researchgate.net
Key future research objectives in this area include:
Molecular Identification: Utilizing advanced molecular biology techniques to isolate and sequence the gene(s) encoding for prostamide receptors.
Pharmacological Profiling: Characterizing the binding affinities and functional activities of a wide array of synthetic and endogenous ligands, including bimatoprost cyclopropyl (B3062369) amide, at these newly identified receptors.
Receptor Variant Analysis: Investigating the existence and physiological relevance of different splice variants or subtypes of the prostamide receptor, which could explain tissue-specific or nuanced pharmacological effects. nih.gov
Signal Transduction Pathways: Elucidating the downstream signaling cascades activated by these novel receptors upon ligand binding to fully understand how they mediate physiological responses like intraocular pressure reduction.
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in Mechanistic Studies of Ocular Dynamics
The advent of high-throughput "omics" technologies offers an unprecedented opportunity to gain a holistic understanding of the biological effects of ophthalmic drugs. arvojournals.orgacs.org The integration of transcriptomics, proteomics, and metabolomics can provide a comprehensive map of the molecular changes induced by bimatoprost cyclopropyl amide within ocular tissues, shedding light on its mechanism of action, efficacy, and potential off-target effects. mdpi.comnih.gov
Omics approaches are increasingly used in ophthalmology to unravel complex disease processes such as glaucoma, age-related macular degeneration (AMD), and diabetic retinopathy. arvojournals.org These system-based strategies can identify novel biomarkers and therapeutic targets by analyzing the global profile of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in a biological sample. acs.orgnih.gov
Future research integrating omics technologies to study this compound would involve:
Transcriptomic Analysis: Using RNA-sequencing (RNA-seq) on ocular tissues (e.g., trabecular meshwork, ciliary body) from preclinical models treated with the compound. arvojournals.org This can identify differentially expressed genes and altered signaling pathways, such as those related to extracellular matrix remodeling or aqueous humor dynamics. For example, bimatoprost has been shown to upregulate matrix metalloproteinase (MMP) mRNA in trabecular meshwork cells. mdpi.com
Proteomic Profiling: Employing mass spectrometry-based proteomics to quantify changes in the protein landscape of ocular fluids (aqueous humor, tears) and tissues following drug administration. nih.govacs.org This can reveal changes in structural proteins, enzymes, and signaling molecules that directly execute the drug's effects. Liquid biopsy proteomics of the aqueous humor is a particularly promising avenue for monitoring therapeutic response in living subjects. acs.org
Multi-Omics Integration: Combining data from different omics layers to build more comprehensive models of the drug's action. nih.gov For instance, correlating transcriptomic and proteomic data can help distinguish between transcriptional and post-transcriptional regulation of key proteins involved in intraocular pressure control. arvojournals.org The development of innovative analytical approaches like TEMPO (Tracing Expression of Multiple Protein Origins), which integrates liquid biopsy proteomics with single-cell transcriptomics, could allow for cell-level analysis of drug effects in complex, non-regenerative tissues like the retina. acs.org
Table 1: Application of Omics Technologies in Ocular Research
| Omics Technology | Description | Potential Application for this compound Research | Key Findings in Ophthalmology |
|---|---|---|---|
| Transcriptomics | High-throughput analysis of RNA transcripts to quantify gene expression. mdpi.com | Identify genes and pathways in the trabecular meshwork and ciliary body modulated by the compound to regulate aqueous humor outflow. | Upregulation of immune response-related mRNAs in AMD; identification of differentially expressed genes in keratoconus. arvojournals.orgmdpi.com |
| Proteomics | Large-scale study of proteins, their structures, and functions. acs.org | Profile changes in the aqueous humor proteome to identify biomarkers of IOP reduction and understand effects on the blood-aqueous barrier. | Identification of 491 proteins in tear fluid; characterization of the vitreous proteome in proliferative diabetic retinopathy. acs.orgnih.gov |
| Metabolomics | Scientific study of the set of small molecules (metabolites) within a biological sample. acs.org | Analyze metabolic shifts in ocular tissues to uncover novel mechanisms related to energy metabolism or oxidative stress in response to treatment. | Mapping of metabolites in human tears has revealed personal "fingerprints". nih.gov |
| Multi-Omics | Integration of different omics datasets to provide a systems-level view. nih.govnih.gov | Correlate gene expression changes with protein abundance to build a comprehensive model of the drug's mechanism of action. | Integrated analyses have elucidated molecular mechanisms in lens-induced myopia and corneal neovascularization. arvojournals.orgnih.gov |
Advanced Nanotechnology and Drug Delivery Systems for Targeted Ocular Research
A significant challenge in ocular pharmacotherapy is achieving therapeutic concentrations of a drug at the target site while minimizing systemic exposure and side effects. Nanotechnology-based drug delivery systems offer a promising solution to overcome the physiological barriers of the eye, such as the cornea and the blood-retinal barrier. nih.govopenophthalmologyjournal.com For research on this compound, these advanced systems can be used to ensure targeted delivery, sustained release, and enhanced bioavailability.
Various nanoformulations have been explored for the delivery of bimatoprost, providing a strong foundation for future research with its cyclopropyl amide derivative. These include:
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core that are well-suited for ocular delivery due to their biocompatibility, ability to enhance corneal permeation, and potential for sustained drug release. nih.govresearchgate.net Studies have successfully formulated bimatoprost-loaded SLNs with particle sizes optimized for ocular penetration (<200 nm), demonstrating sustained release for up to 12 hours. nih.govresearchgate.netresearchgate.net
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Bimatoprost-loaded liposomes have been shown to provide controlled, zero-order drug release without an initial burst, which is advantageous for maintaining consistent therapeutic levels. tandfonline.com
In Situ Gels: These are polymer-based systems that are administered as a liquid and undergo a phase transition to a gel upon instillation in the eye, triggered by temperature or pH changes. researchgate.net Incorporating drug-loaded nanoparticles (like SLNs or liposomes) into an in situ gel can significantly prolong the precorneal residence time, further enhancing drug absorption and duration of action. researchgate.nettandfonline.com
Future research in this domain will focus on designing and testing novel delivery systems specifically for this compound. This includes optimizing nanoparticle composition to control drug release kinetics, surface-modifying nanoparticles with targeting ligands to direct them to specific ocular cells (e.g., trabecular meshwork cells), and conducting rigorous preclinical testing to evaluate their efficacy and safety in relevant animal models.
Exploration of Structure-Activity Relationships in Other Amide and Cyclopropyl-Containing Prostanoid Analogs
Understanding the relationship between a molecule's chemical structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to medicinal chemistry and drug design. For this compound, exploring the SAR of related prostanoid analogs containing amide and cyclopropyl functionalities will be crucial for identifying even more potent and selective compounds.
Research on PGF2α analogs has already provided valuable SAR insights:
C-1 Amide Modifications: The substitution of the C-1 carboxylic acid with an amide group was a key discovery leading to the development of prostamides. Studies have shown that primary amides (-CONH2) and N-monosubstituted amides (like the N-ethyl amide of bimatoprost) provide potent and selective prostamide agonists, whereas N,N-disubstitution leads to a dramatic loss of activity. nih.gov
Omega-Chain Modifications: Alterations to the omega-chain, such as the introduction of a terminal phenyl ring (e.g., 17-phenyl-trinor-PGF2α), have been instrumental in developing potent ocular hypotensive agents like latanoprost (B1674536). arvojournals.org
Cyclopropyl Groups: The incorporation of cyclopropyl rings into prostanoid structures has been explored. arvojournals.org In other chemical series, the size of a cycloalkyl group has been shown to significantly impact biological activity. For instance, in a series of COX-2 inhibitors, the inhibitory potency ranked as follows: cyclohexyl > cyclobutyl > cyclopropyl. tandfonline.com
Future SAR studies should systematically synthesize and evaluate analogs of this compound to probe the importance of different structural features. This would involve modifying the cyclopropyl group, altering the length and substitution of the N-alkyl chain on the amide, and introducing different substituents on the core prostanoid scaffold. The resulting compounds would be pharmacologically characterized to build a comprehensive SAR model, guiding the design of next-generation ocular hypotensive agents.
Table 2: Structure-Activity Relationship Insights for Prostanoid Analogs
| Structural Modification | Compound Class | Effect on Activity | Reference |
|---|---|---|---|
| C-1 Amide Substitution | PGF2α Analogs | N-monosubstituted amides yield potent prostamide agonists. Di-substitution reduces activity. | nih.gov |
| Omega-Chain Ring | PGF2α Analogs | Terminal phenyl rings can confer high potency (e.g., latanoprost). | arvojournals.org |
| Cycloalkyl Group Size | COX-2 Inhibitors | Activity can be sensitive to ring size (cyclohexyl > cyclobutyl > cyclopropyl). | tandfonline.com |
| Non-Prostanoid Structures | IP Receptor Agonists | Prototypical prostanoid structure is not always necessary for receptor activation. | acs.orgacs.org |
Development of Predictive In Silico Models for Ocular Biological Activity and Target Identification
In silico (computational) modeling is becoming an indispensable tool in modern drug discovery, offering the potential to accelerate the identification of promising new drug candidates and predict their properties before they are synthesized. accscience.comresearchgate.net The development of predictive in silico models for ocular biological activity and target identification represents a significant future direction for research on compounds like this compound.
The application of computational models in ophthalmology is growing rapidly and encompasses several areas:
Pharmacokinetic (PK) Modeling: In silico PK models can simulate drug distribution within the complex compartments of the eye following administration. nih.govarvojournals.org These models can predict the concentration of a drug in specific tissues like the cornea, retina, or aqueous humor, helping to optimize dosing regimens and delivery systems. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of compounds with their biological activity. By training a model on a dataset of known prostanoid analogs, it may be possible to predict the ocular hypotensive potency of novel, unsynthesized molecules.
Target Identification and Toxicology Prediction: The integration of artificial intelligence (AI) and machine learning (ML) allows for the analysis of vast biological and chemical datasets to identify potential molecular targets for new drugs. accscience.comfirstwordpharma.com Furthermore, in silico models such as TOPKAT and Toxtree are being developed and refined to predict potential toxicities, such as ocular irritation, thereby improving the safety profile of new drug candidates. researchgate.netfrontiersin.org
Future efforts will focus on creating highly specific and validated in silico models for prostamide receptor ligands. This will require the curation of high-quality biological data from the studies outlined in the sections above. The ultimate goal is to develop a computational pipeline that can virtually screen large libraries of chemical structures, identify novel cyclopropyl-containing amides with high predicted potency and favorable safety profiles, and suggest their most likely molecular targets within the eye, thereby streamlining the entire drug discovery and development process. researchgate.netresearchgate.net
Q & A
Q. Table 1. Structural and Functional Differences Between Bimatoprost and Latanoprost
Q. Table 2. Key Parameters for Validating Bimatoprost in Experimental Samples
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC-UV | ≥95% (area normalization) |
| Molecular Weight | MS (ESI+) | 415.57 ± 0.5 Da |
| Structural Confirmation | ¹H NMR (CDCl₃) | δ 5.4–5.6 ppm (prostaglandin core) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
